cis-1-Boc-3,4-diaminopiperidine
Overview
Description
cis-1-Boc-3,4-diaminopiperidine: is a chemical compound with the molecular formula C10H21N3O2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of two amino groups at the 3 and 4 positions of the piperidine ring, and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-1-Boc-3,4-diaminopiperidine typically involves the following steps:
Starting Material: The synthesis begins with commercially available piperidine derivatives.
Protection of Amino Groups: The amino groups at the 3 and 4 positions are protected using a Boc protecting group. This is usually achieved by reacting the piperidine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of cis-Isomer: The cis configuration is ensured by controlling the reaction conditions, such as temperature and solvent, to favor the formation of the desired isomer.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and employing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
cis-1-Boc-3,4-diaminopiperidine undergoes various chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions, where they replace other functional groups in a molecule.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, revealing the free amine groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically in the presence of a base.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are frequently employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields 3,4-diaminopiperidine, while substitution reactions can produce a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, cis-1-Boc-3,4-diaminopiperidine is used as an intermediate in the synthesis of complex organic molecules. Its protected amino groups allow for selective reactions, making it a valuable building block in organic synthesis.
Biology
In biological research, this compound is used to study the structure and function of proteins and enzymes. Its ability to form stable complexes with metal ions makes it useful in biochemical assays and structural biology studies.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism by which cis-1-Boc-3,4-diaminopiperidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. The Boc group provides steric protection, allowing for selective reactions and interactions.
Comparison with Similar Compounds
Similar Compounds
trans-1-Boc-3,4-diaminopiperidine: This isomer differs in the spatial arrangement of the amino groups, leading to different reactivity and applications.
1-Boc-2,5-diaminopiperidine: Another piperidine derivative with amino groups at the 2 and 5 positions, used in similar synthetic applications.
1-Boc-3-aminopiperidine: A simpler derivative with a single amino group, used as an intermediate in organic synthesis.
Uniqueness
cis-1-Boc-3,4-diaminopiperidine is unique due to its specific cis configuration, which imparts distinct chemical and physical properties. This configuration influences its reactivity, making it suitable for selective synthetic transformations and applications in various fields.
Properties
IUPAC Name |
tert-butyl (3S,4R)-3,4-diaminopiperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2/c1-10(2,3)15-9(14)13-5-4-7(11)8(12)6-13/h7-8H,4-6,11-12H2,1-3H3/t7-,8+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLDFDMDAGJZSV-SFYZADRCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480450-36-0 | |
Record name | rac-tert-butyl (3R,4S)-3,4-diaminopiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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